N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators that increase in concentration with rising inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These are key mediators of the inflammatory response. The reduction in these mediators leads to a decrease in inflammation and its associated symptoms .
Pharmacokinetics
Its ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a significant reduction in inflammation. It inhibits the production of nitric oxide and reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the inflammatory response, making it a potential therapeutic strategy for inflammation-associated disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-4-morpholinopyrimidine with cyclohexanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating inflammation-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol (V4)
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)
Uniqueness
N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is unique due to its specific structural features that allow it to effectively inhibit iNOS and COX-2 enzymes. This makes it a promising candidate for the development of new anti-inflammatory therapies .
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h6-7,13H,1-5,8-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJMGUFAHVUSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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